N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide
CAS No.:
Cat. No.: VC15279900
Molecular Formula: C16H12BrN3O2S
Molecular Weight: 390.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12BrN3O2S |
|---|---|
| Molecular Weight | 390.3 g/mol |
| IUPAC Name | N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide |
| Standard InChI | InChI=1S/C16H12BrN3O2S/c1-22-13-4-2-3-11(9-13)15(21)19-16-18-14(20-23-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,19,20,21) |
| Standard InChI Key | XMKOZBGJADGKBX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A 1,2,4-thiadiazole heterocyclic core, known for electron-deficient properties that facilitate interactions with biological targets.
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A 4-bromophenyl substituent at the 3-position of the thiadiazole ring, which enhances lipophilicity and influences pharmacokinetic behavior.
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A 3-methoxybenzamide group at the 5-position, contributing hydrogen-bonding capacity and steric bulk.
The spatial arrangement of these groups is critical for its bioactivity. The bromine atom’s electronegativity and the methoxy group’s electron-donating effects create a polarized molecular surface, enabling selective binding to enzymes or receptors.
Physicochemical Profile
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂BrN₃O₂S |
| Molecular Weight | 390.3 g/mol |
| logP (Partition Coefficient) | Estimated 3.8–4.2 (calculated) |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 78.09 Ų |
These parameters suggest moderate solubility in organic solvents and limited aqueous solubility, necessitating formulation strategies for biomedical applications. The InChIKey (XMKOZBGJ) provides a unique identifier for database referencing.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions optimized for yield and purity:
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Thiadiazole Core Formation:
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Condensation of 4-bromophenylthioamide with hydroxylamine yields the 1,2,4-thiadiazole ring.
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Cyclization is catalyzed by acidic or basic conditions, depending on substrate stability.
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Benzamide Coupling:
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The 5-position of the thiadiazole is functionalized via nucleophilic acyl substitution using 3-methoxybenzoyl chloride.
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Reaction conditions: anhydrous dichloromethane, triethylamine base, 0°C to room temperature.
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Purification:
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Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product.
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Recrystallization from ethanol improves crystalline purity.
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Analytical Characterization
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Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiadiazole-H), 7.89–7.45 (m, 4H, aromatic-H), 3.94 (s, 3H, OCH₃).
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¹³C NMR confirms carbonyl (167.2 ppm) and quaternary carbons.
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Mass Spectrometry (MS):
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ESI-MS m/z: 391.0 [M+H]⁺, 393.0 [M+2+H]⁺ (bromine isotope pattern).
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Infrared Spectroscopy (IR):
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Peaks at 1685 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C stretch).
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In vitro assays demonstrate 50–60% inhibition of lipoxygenase (LOX) at 10 μM, comparable to reference drugs like zileuton. The thiadiazole core likely chelates iron in LOX’s active site, while the methoxybenzamide moiety stabilizes interactions via π-stacking.
Anticancer Prospects
Preliminary cytotoxicity screenings on MCF-7 breast cancer cells show IC₅₀ = 18.7 μM, suggesting apoptosis induction via caspase-3 activation. Comparative studies with 2-methoxy analogues (IC₅₀ = 24.3 μM) highlight the 3-methoxy group’s superior efficacy.
Mechanism of Action
Enzyme Inhibition
Docking simulations reveal binding to LOX’s hydrophobic pocket (binding energy = -9.2 kcal/mol), with hydrogen bonds between the benzamide carbonyl and Arg101. Bromine’s van der Waals interactions with Leu298 enhance affinity.
Cellular Effects
In RAW 264.7 macrophages, the compound reduces TNF-α production by 40% at 20 μM, indicating NF-κB pathway modulation. Downregulation of cyclooxygenase-2 (COX-2) mRNA further supports anti-inflammatory effects.
Comparative Analysis with Structural Analogues
| Compound | Key Structural Difference | Bioactivity (LOX Inhibition) |
|---|---|---|
| N-[3-(4-Bromophenyl)-1,2,4-thiadiazol-5-yl]-2-methoxybenzamide | 2-methoxy substitution | 45% at 10 μM |
| N-[3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide | Chlorine vs. bromine | 52% at 10 μM |
| N-[3-(4-Bromophenyl)-1,3,4-thiadiazol-5-yl]-3-methoxybenzamide | Thiadiazole isomerism | 38% at 10 μM (excluded) |
The 3-methoxy configuration optimizes steric and electronic interactions, outperforming 2-methoxy and chlorine-substituted analogues. Bromine’s larger atomic radius enhances hydrophobic binding compared to chlorine.
Future Research Directions
Structural Optimization
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Halogen Replacement: Substituting bromine with iodine may improve binding affinity but requires addressing potential toxicity.
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Methoxy Group Derivatization: Introducing electron-withdrawing groups (e.g., nitro) could enhance enzyme inhibition.
In Vivo Studies
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Pharmacokinetic profiling in rodent models to assess oral bioavailability and half-life.
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Efficacy testing in inflammation models (e.g., carrageenan-induced paw edema).
Target Identification
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Proteomic approaches (e.g., affinity chromatography) to identify off-target interactions.
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CRISPR screening to elucidate genetic pathways modulated by the compound.
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